molecular formula C13H8Cl2FNO B5860494 N-(2,4-dichlorophenyl)-2-fluorobenzamide CAS No. 349128-45-6

N-(2,4-dichlorophenyl)-2-fluorobenzamide

Cat. No.: B5860494
CAS No.: 349128-45-6
M. Wt: 284.11 g/mol
InChI Key: PQSSNTVTQRGJLT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-fluorobenzamide typically involves the reaction of 2,4-dichloroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,4-dichlorophenyl)-2-fluorobenzamide can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Reduced products like amines or alcohols.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-2-fluorobenzamide is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is used in the development of materials with specific properties, such as polymers or coatings. It may also be employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the biological activity being investigated.

Comparison with Similar Compounds

    N-(2,4-dichlorophenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,4-dichlorophenyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2,4-dichlorophenyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: N-(2,4-dichlorophenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Biological Activity

N-(2,4-dichlorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a fluorobenzamide moiety. Its molecular formula is C13_{13}H9_{9}Cl2_2FNO, with a molecular weight of approximately 285.12 g/mol. The compound exists as a crystalline solid with notable lipophilicity due to the halogen substitutions, which enhance its binding affinity to biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to observed biological effects such as:

  • Antimicrobial Activity : The presence of halogen atoms can enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Activity : The compound is believed to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µM) MBC (µM)
Staphylococcus aureus3264
Escherichia coli64128
Pseudomonas aeruginosa128256

The minimum inhibitory concentration (MIC) values suggest that this compound possesses moderate antimicrobial efficacy, particularly against S. aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance:

  • Cervical Cancer (HeLa Cells) : IC50_{50} = 15 µM
  • Breast Cancer (MCF-7 Cells) : IC50_{50} = 20 µM
  • Lung Cancer (A549 Cells) : IC50_{50} = 25 µM

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substitutions at the aniline ring significantly affect potency:

  • Fluorine Substitution : Enhances lipophilicity and improves binding affinity.
  • Chlorine Substitutions : Increase the overall biological activity by enhancing interactions with target proteins.

Comparative analysis with similar compounds reveals that variations in the position and type of substituents can lead to substantial differences in biological efficacy.

Case Studies

  • Study on Antiparasitic Activity : A phenotypic screen identified related benzamide derivatives exhibiting potent activity against Trypanosoma brucei, suggesting that modifications similar to those seen in this compound could yield effective antiparasitic agents .
  • Evaluation Against Cancer Cell Lines : In a recent study, derivatives of benzamides were synthesized and evaluated for cytotoxicity against various cancer cell lines. Results indicated that specific modifications led to enhanced activity compared to parent compounds .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSSNTVTQRGJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276204
Record name N-(2,4-Dichlorophenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349128-45-6
Record name N-(2,4-Dichlorophenyl)-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349128-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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